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PROTAC RIPK degrader-6 -

PROTAC RIPK degrader-6

Catalog Number: EVT-2652147
CAS Number:
Molecular Formula: C43H48N6O11S2
Molecular Weight: 889.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC RIPK degrader-6 is a novel compound designed to selectively degrade Receptor-Interacting Protein Kinase 2 (RIPK2) through the proteolysis-targeting chimera technology. This compound represents a significant advancement in targeted protein degradation, offering potential therapeutic benefits in various diseases, particularly those associated with dysregulated RIPK2 activity. The development of this compound is rooted in the need for innovative approaches to modulate protein levels in a precise manner, enhancing pharmacodynamic efficacy beyond traditional small-molecule inhibitors.

Source and Classification

PROTAC RIPK degrader-6 falls under the category of heterobifunctional small molecules known as proteolysis-targeting chimeras. These compounds are characterized by their dual functionality: one end binds to the target protein (in this case, RIPK2), while the other end recruits an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system. The specific E3 ligase utilized in this context enhances the selectivity and efficiency of degradation.

Synthesis Analysis

The synthesis of PROTAC RIPK degrader-6 involves several critical steps:

Technical details regarding specific reagents, reaction conditions, and purification methods are essential for replicating the synthesis but are often proprietary or not disclosed in detail in public sources.

Molecular Structure Analysis

The molecular structure of PROTAC RIPK degrader-6 can be described as follows:

  • Core Structure: The compound features a central scaffold that binds to RIPK2.
  • E3 Ligase Binding Domain: This domain is designed to interact specifically with an E3 ligase, enhancing the degradation process.
  • Linker: A flexible or rigid linker connects these two domains, allowing for optimal spatial orientation necessary for effective ternary complex formation.

Data on exact molecular weights, bond lengths, and angles would typically be derived from techniques such as X-ray crystallography or NMR spectroscopy but are not explicitly detailed in available literature.

Chemical Reactions Analysis

The chemical reactions involved in the action of PROTAC RIPK degrader-6 primarily focus on:

  1. Ubiquitination Reaction: Once PROTAC binds to both RIPK2 and the E3 ligase, it facilitates the transfer of ubiquitin moieties to RIPK2, marking it for degradation.
  2. Degradation Reaction: Following ubiquitination, RIPK2 is recognized by the proteasome, where it undergoes hydrolysis into smaller peptides.

These reactions are critical for understanding how PROTACs manipulate cellular pathways to achieve targeted protein degradation.

Mechanism of Action

The mechanism of action for PROTAC RIPK degrader-6 involves several key steps:

  1. Binding: The compound first binds to RIPK2 and simultaneously recruits an E3 ligase.
  2. Formation of Ternary Complex: This dual binding forms a ternary complex that brings RIPK2 into proximity with the E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto RIPK2, tagging it for degradation.
  4. Proteasomal Degradation: The ubiquitinated RIPK2 is then recognized by the 26S proteasome, leading to its degradation into small peptides.

This process highlights how PROTACs can effectively reduce protein levels rather than merely inhibiting their function, providing a unique advantage in therapeutic applications.

Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, and stability data for PROTAC RIPK degrader-6 may not be extensively documented in public literature, general characteristics can be inferred:

  • Solubility: Typically soluble in organic solvents; aqueous solubility may vary based on structural modifications.
  • Stability: Stability under physiological conditions is crucial for its efficacy; thus, stability studies are often conducted during development.
  • Lipophilicity: The balance between hydrophilicity and lipophilicity affects bioavailability and cellular uptake.

Analyses such as high-performance liquid chromatography (HPLC) or mass spectrometry may provide insights into these properties during development.

Applications

PROTAC RIPK degrader-6 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: By degrading proteins involved in oncogenic signaling pathways, PROTACs can be used to study cancer biology and develop new treatments.
  2. Inflammatory Diseases: Targeting proteins like RIPK2 may provide therapeutic benefits in diseases characterized by inflammation.
  3. Protein Function Studies: Researchers can utilize PROTACs to elucidate protein functions by selectively knocking down target proteins in various cellular contexts.
Introduction to PROTACs and RIPK Signaling Pathways

Proteolysis Targeting Chimeras as a Paradigm in Targeted Protein Degradation

Proteolysis Targeting Chimeras represent a revolutionary approach in pharmacological intervention that operates through hijacking the ubiquitin-proteasome system to induce selective protein degradation. These heterobifunctional molecules consist of three modular components: a ligand binding the protein of interest, an E3 ubiquitin ligase recruiter, and a chemical linker connecting both moieties [1] [4]. Unlike conventional inhibitors that merely block protein activity, Proteolysis Targeting Chimeras facilitate the complete removal of the target protein, thereby eliminating both enzymatic and non-enzymatic functions [7]. This mechanism enables targeting of traditionally "undruggable" proteins lacking well-defined active sites, which constitute approximately 80% of the human proteome [7]. The catalytic nature of Proteolysis Targeting Chimeras allows substoichiometric activity, meaning a single molecule can degrade multiple target protein copies, offering sustained pharmacological effects beyond traditional occupancy-driven inhibitors [1] [4].

Table 1: Comparative Analysis of Proteolysis Targeting Chimeras Versus Traditional Inhibitors

PropertyProteolysis Targeting ChimerasSmall Molecule Inhibitors
Mechanism of ActionTarget protein degradationTarget protein inhibition
Target ScopeIncludes undruggable proteinsLimited to druggable proteins
Binding RequirementTransient engagement (event-driven)Sustained occupancy (occupancy-driven)
Resistance PotentialLower (removes entire protein)Higher (point mutations often sufficient)
Catalytic ActivityYes (reusable)No

Receptor Interacting Serine/Threonine Kinase Family in Inflammatory and Cell Death Signaling: Implications for Therapeutic Targeting

The Receptor Interacting Serine/Threonine Kinase family comprises seven serine/threonine kinases that serve as master regulators of inflammation, cell survival, and programmed cell death pathways. Receptor Interacting Serine/Threonine Kinase 1 and Receptor Interacting Serine/Threonine Kinase 3 coordinate necroptosis—a lytic form of cell death triggered during caspase inhibition—through formation of amyloid-like signaling complexes via their receptor-interacting protein homotypic interaction motif domains [9]. Receptor Interacting Serine/Threonine Kinase 2 (Receptor Interacting Serine/Threonine Kinase 2) exhibits a distinct functional profile, serving as the critical downstream effector for nucleotide-binding oligomerization domain-containing protein 1 and nucleotide-binding oligomerization domain-containing protein 2 pattern recognition receptors [3] [9]. Upon activation, Receptor Interacting Serine/Threonine Kinase 2 recruits E3 ubiquitin ligases including X-linked inhibitor of apoptosis protein, leading to nuclear factor kappa B and mitogen-activated protein kinase activation and subsequent production of pro-inflammatory cytokines (interleukin-6, interleukin-8, tumor necrosis factor-α) [3]. This pathway plays pivotal roles in mucosal immunity and has been genetically linked to inflammatory bowel diseases, making Receptor Interacting Serine/Threonine Kinase 2 an attractive therapeutic target for autoimmune conditions [3] [9].

Table 2: Receptor Interacting Serine/Threonine Kinase Family Members and Their Functions

Family MemberKey Structural DomainsPrimary FunctionsAssociated Pathways
Receptor Interacting Serine/Threonine Kinase 1Kinase domain, receptor-interacting protein homotypic interaction motif, death domainNecroptosis induction, nuclear factor kappa B activation, apoptosis regulationTumor necrosis factor receptor, toll-like receptor 3/4
Receptor Interacting Serine/Threonine Kinase 2Kinase domain, caspase activation and recruitment domainNucleotide-binding oligomerization domain signaling, pro-inflammatory cytokine productionNucleotide-binding oligomerization domain-containing protein 1/2, X-linked inhibitor of apoptosis protein
Receptor Interacting Serine/Threonine Kinase 3Kinase domain, receptor-interacting protein homotypic interaction motifNecroptosis execution, inflammasome modulationTumor necrosis factor receptor, Z-DNA binding protein 1
Receptor Interacting Serine/Threonine Kinase 4Kinase domain, ankyrin repeatsKeratinocyte differentiation, cutaneous immunityProtein kinase C signaling

Rationale for Developing Receptor Interacting Serine/Threonine Kinase 2-Targeted Proteolysis Targeting Chimeras

Traditional ATP-competitive inhibitors of Receptor Interacting Serine/Threonine Kinase 2 face significant pharmacological limitations. While they effectively suppress kinase activity, they permit scaffold-mediated signaling assembly and fail to disrupt the formation of higher-order Receptor Interacting Serine/Threonine Kinase 2 signaling complexes (signalosomes) [7]. This incomplete pathway inhibition often results in partial efficacy and compensatory signaling. Furthermore, achieving sustained receptor interacting protein kinase 2 inhibition requires high systemic exposure to maintain target coverage, increasing off-target risks [7]. Proteolysis Targeting Chimeras offer a superior strategy by ensuring complete elimination of the target protein, thus abolishing both enzymatic and scaffolding functions simultaneously [7] [8]. This approach is particularly advantageous for Receptor Interacting Serine/Threonine Kinase 2 given its role as a scaffolding hub in nucleotide-binding oligomerization domain-containing protein signaling complexes. Preclinical evidence demonstrates that genetic knockout of Receptor Interacting Serine/Threonine Kinase 2 produces greater anti-inflammatory effects than catalytic inhibition, validating the degradation approach [7]. Additionally, Receptor Interacting Serine/Threonine Kinase 2 contains a poorly defined intermediate domain that complicates conventional inhibitor design, a limitation circumvented by the Proteolysis Targeting Chimeras strategy [8].

Design and Molecular Architecture of Proteolysis Targeting Chimeras Receptor Interacting Serine/Threonine Kinase Degrader-6

Properties

Product Name

PROTAC RIPK degrader-6

IUPAC Name

2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

Molecular Formula

C43H48N6O11S2

Molecular Weight

889.0 g/mol

InChI

InChI=1S/C43H48N6O11S2/c1-43(2,3)62(54,55)38-22-29-32(46-27-7-9-37-34(21-27)45-26-61-37)11-12-44-33(29)23-36(38)60-20-19-58-16-15-56-13-14-57-17-18-59-25-40(51)47-31-6-4-5-28-30(31)24-49(42(28)53)35-8-10-39(50)48-41(35)52/h4-7,9,11-12,21-23,26,35H,8,10,13-20,24-25H2,1-3H3,(H,44,46)(H,47,51)(H,48,50,52)

InChI Key

BRZGXSNAXRPPFI-UHFFFAOYSA-N

SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7

Solubility

not available

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OCCOCCOCCOCCOCC(=O)NC3=CC=CC4=C3CN(C4=O)C5CCC(=O)NC5=O)NC6=CC7=C(C=C6)SC=N7

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